molecular formula C16H11N3O4S B6170583 2-{[5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}benzoic acid CAS No. 2460756-37-8

2-{[5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}benzoic acid

Cat. No.: B6170583
CAS No.: 2460756-37-8
M. Wt: 341.3
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Description

2-{[5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}benzoic acid is a complex organic compound that features a thiadiazole ring, a hydroxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}benzoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the hydroxyphenyl and benzoic acid groups. One common method involves the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions to form the thiadiazole ring. Subsequent reactions introduce the hydroxyphenyl and benzoic acid groups through nucleophilic substitution and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different sulfur-containing compounds.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the thiadiazole ring can produce various sulfur-containing compounds.

Scientific Research Applications

2-{[5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}benzoic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiadiazole ring can interact with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-{[5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}benzoic acid: shares similarities with other thiadiazole derivatives, such as 2-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}benzoic acid and 2-{[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}benzoic acid.

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyphenyl group allows for unique interactions with biological targets, while the thiadiazole ring provides stability and versatility in chemical reactions.

Properties

CAS No.

2460756-37-8

Molecular Formula

C16H11N3O4S

Molecular Weight

341.3

Purity

95

Origin of Product

United States

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